molecular formula C16H25N5O2 B5032085 1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE

1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE

Cat. No.: B5032085
M. Wt: 319.40 g/mol
InChI Key: BZCSIEQDYKERSB-UHFFFAOYSA-N
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Description

1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with 1-methylpiperazine under specific conditions to form the desired compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Mechanism of Action

The mechanism of action of 1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE is unique due to its specific substitution pattern and the presence of both nitro and piperazine groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-17-5-9-19(10-6-17)14-3-4-15(21(22)23)16(13-14)20-11-7-18(2)8-12-20/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCSIEQDYKERSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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